4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol
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Overview
Description
4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C10H17NOS It is characterized by the presence of a thiophene ring, an amino group, and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with an appropriate amine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions include ketones, secondary amines, and substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol
- 2,5-Dimethylthiophene derivatives
Uniqueness
4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol is unique due to its specific structural features, such as the combination of a thiophene ring with an amino and butanol moiety.
Properties
Molecular Formula |
C10H17NOS |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
4-[(5-methylthiophen-2-yl)methylamino]butan-2-ol |
InChI |
InChI=1S/C10H17NOS/c1-8(12)5-6-11-7-10-4-3-9(2)13-10/h3-4,8,11-12H,5-7H2,1-2H3 |
InChI Key |
UBHOLFRNMJYGHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNCCC(C)O |
Origin of Product |
United States |
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